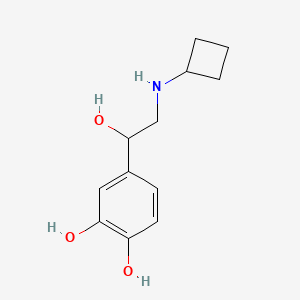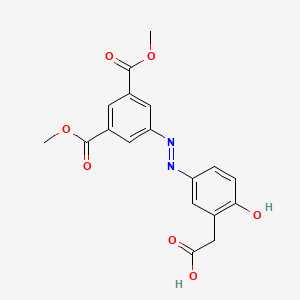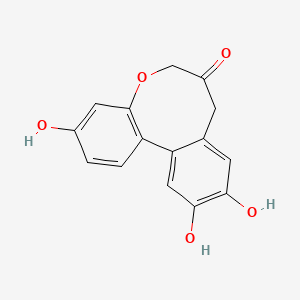
Norbudrine
描述
Norbudrine is a chemical compound known for its pharmacological properties. It is a sympathomimetic amine, which means it mimics the effects of endogenous catecholamines like norepinephrine and epinephrine. This compound is primarily used for its stimulant and bronchodilator effects, making it useful in treating conditions such as asthma and nasal congestion.
准备方法
Synthetic Routes and Reaction Conditions: Norbudrine can be synthesized through several synthetic routes. One common method involves the reduction of norephedrine using a suitable reducing agent such as lithium aluminum hydride. The reaction is typically carried out in an anhydrous solvent like diethyl ether under controlled temperature conditions to ensure the selective reduction of the hydroxyl group.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of norephedrine. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction is conducted in a hydrogen atmosphere to facilitate the reduction process, resulting in the formation of this compound.
化学反应分析
Types of Reactions: Norbudrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines using reducing agents such as sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of alkylated or halogenated derivatives.
科学研究应用
Norbudrine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on adrenergic receptors and its role in neurotransmitter release.
Medicine: Investigated for its potential use in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).
Industry: Utilized in the formulation of nasal decongestants and bronchodilators.
作用机制
Norbudrine exerts its effects by stimulating adrenergic receptors, particularly the beta-adrenergic receptors. This stimulation leads to the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels result in the relaxation of smooth muscles, particularly in the bronchi, leading to bronchodilation. Additionally, this compound enhances the release of norepinephrine from nerve terminals, further contributing to its stimulant effects.
相似化合物的比较
Norepinephrine: A naturally occurring catecholamine with similar adrenergic receptor activity.
Ephedrine: A sympathomimetic amine with bronchodilator and stimulant properties.
Pseudoephedrine: A stereoisomer of ephedrine used primarily as a nasal decongestant.
Comparison:
Norepinephrine: Unlike Norbudrine, norepinephrine is an endogenous compound with a broader range of physiological effects, including vasoconstriction and increased heart rate.
Ephedrine: Ephedrine has a similar mechanism of action but is more commonly used in weight loss supplements and performance-enhancing drugs.
Pseudoephedrine: Pseudoephedrine is primarily used for its decongestant properties and has a lower potential for central nervous system stimulation compared to this compound.
This compound stands out due to its specific bronchodilator effects and its potential use in treating respiratory conditions, making it a valuable compound in both medical and industrial applications.
属性
IUPAC Name |
4-[2-(cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-10-5-4-8(6-11(10)15)12(16)7-13-9-2-1-3-9/h4-6,9,12-16H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTZNVCECJYMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC(C2=CC(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864619 | |
| Record name | 4-[2-(Cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127560-12-7 | |
| Record name | Norbudrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127560127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(Cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORBUDRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P6T83567P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















